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Abstract
Larreantin, a naturally occurring naphthoquinone isolated from Larrea tridentata, has garnered

significant interest within the scientific community due to its pronounced cytotoxic activities.

This technical document provides a comprehensive overview of the current knowledge on

Larreantin, with a focus on its physicochemical properties, proposed mechanisms of action,

and detailed experimental protocols for its isolation and analysis. This guide is intended to

serve as a valuable resource for researchers, scientists, and drug development professionals

engaged in the exploration of novel therapeutic agents.

Introduction
Natural products remain a vital source of novel chemical entities with therapeutic potential.

Larreantin, a constituent of the creosote bush (Larrea tridentata), has been identified as a

potent cytotoxic agent, exhibiting a range of biological activities including antibacterial,

antiprotozoal, anthelmintic, antifungal, antiviral, anticancer, and antioxidant effects. Its complex

structure and significant bioactivity make it a compelling candidate for further investigation in

drug discovery and development programs. This document synthesizes the available technical

data on Larreantin, providing a foundational resource for its scientific exploration.

Physicochemical Properties
The fundamental molecular characteristics of Larreantin are summarized in the table below,

providing a clear reference for its chemical identity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1242572?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₂₇H₂₄O₇ PubChem CID: 10434387

Molecular Weight 460.5 g/mol PubChem CID: 10434387

IUPAC Name

8-(4-hydroxy-3-

methoxyphenyl)-6-[(4-hydroxy-

3-methoxyphenyl)methyl]-2-

methoxy-7-methylnaphthalene-

1,4-dione

PubChem CID: 10434387

CAS Number 114094-46-1 PubChem CID: 10434387

Proposed Mechanism of Cytotoxic Action
While the precise signaling pathways modulated by Larreantin are still under active

investigation, its cytotoxic effects are likely exerted through a combination of mechanisms,

drawing parallels from the known activities of structurally related lignans and flavonoids. The

proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis
Larreantin is hypothesized to induce programmed cell death (apoptosis) in cancer cells through

the intrinsic, or mitochondrial, pathway. This pathway is a common mechanism for cytotoxic

natural products. The proposed signaling cascade is depicted in the diagram below.
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Caption: Proposed mitochondrial apoptosis pathway induced by Larreantin.
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Cell Cycle Arrest
In addition to apoptosis, Larreantin may exert its cytotoxic effects by arresting the cell cycle, a

mechanism frequently observed with other cytotoxic lignans. It is proposed that Larreantin

induces a G2/M phase arrest, preventing cancer cells from proceeding through mitosis and

ultimately leading to cell death. The logical flow of this proposed mechanism is illustrated

below.

Larreantin

G2/M Checkpoint Activation

Cell Cycle Progression

Mitosis

CDK1/Cyclin B Complex

inhibits

drives

Cell Death

arrest leads to

Click to download full resolution via product page

Caption: Proposed G2/M cell cycle arrest mechanism by Larreantin.

Experimental Protocols
This section provides detailed methodologies for the isolation and analysis of Larreantin, based

on established protocols for natural product chemistry.
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Extraction and Isolation of Larreantin from Larrea
tridentata
This protocol outlines the steps for the efficient extraction and purification of Larreantin from the

dried plant material of Larrea tridentata.

Workflow Diagram:
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Caption: Workflow for the extraction and isolation of Larreantin.
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Methodology:

Extraction: Dried and powdered Larrea tridentata plant material is macerated in methanol at

room temperature for 72 hours.

Filtration and Concentration: The methanol extract is filtered to remove solid plant material

and then concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning: The crude residue is suspended in water and sequentially partitioned

with hexane, ethyl acetate, and n-butanol.

Fraction Selection: The resulting fractions are assayed for cytotoxic activity. The ethyl

acetate fraction, which typically shows the highest activity, is selected for further purification.

Column Chromatography: The active ethyl acetate fraction is subjected to column

chromatography on Sephadex LH-20 to achieve initial separation of compounds.

Preparative HPLC: Fractions from the Sephadex column are further purified by preparative

High-Performance Liquid Chromatography (HPLC) to isolate pure Larreantin.

Analytical Quantification of Larreantin by UPLC-MS/MS
This protocol provides a general framework for the development of a sensitive and specific

method for the quantification of Larreantin in biological matrices using Ultra-Performance Liquid

Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source.

Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50

mm).

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A)

and acetonitrile with 0.1% formic acid (Solvent B).

Flow Rate: Approximately 0.3 mL/min.
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Ionization Mode: Positive or negative electrospray ionization (to be optimized for Larreantin).

Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for

Larreantin need to be determined by direct infusion of a standard solution.

Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma, cell lysate)

with acetonitrile, followed by centrifugation and filtration of the supernatant.

Quantification: A calibration curve is generated using a series of known concentrations of a

Larreantin standard. An internal standard should be used to ensure accuracy.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the

structural confirmation of isolated Larreantin.

Methodology:

Sample Preparation: Dissolve 5-10 mg of purified Larreantin in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR Experiments: For complete structural assignment, acquire two-dimensional NMR

spectra, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations (2-3 bonds), which is crucial for assembling the molecular structure.

Data Processing and Interpretation: Process the NMR data using appropriate software.

Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard

(e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).

Conclusion
Larreantin stands out as a promising natural product with significant cytotoxic potential. This

technical guide has provided a consolidated overview of its known properties and proposed

mechanisms of action, alongside detailed experimental protocols to facilitate further research.

The continued investigation into the specific molecular targets and signaling pathways of

Larreantin is crucial for unlocking its full therapeutic potential. The methodologies outlined

herein offer a robust framework for the isolation, quantification, and structural analysis of this

intriguing compound, paving the way for future advancements in cancer research and drug

development.

To cite this document: BenchChem. [Larreantin: A Technical Guide for Researchers and Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242572#larrein-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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